氨苄青霉素 EP 杂质 E

描述

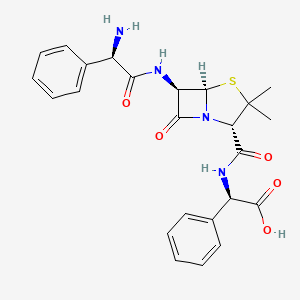

Ampicillin EP Impurity E is an impurity of Ampicillin --- an antibiotic used to prevent and treat a number of bacterial infections such as respiratory tract infections, urinary tract infections, meningitis, salmonella infections, and endocarditis. Ampicillin EP Impurity E can be used to detect compounds or impurities related to ampicillin in bulk drug.

科学研究应用

氨苄青霉素三水合物潜在杂质的合成与表征

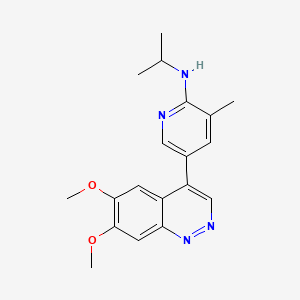

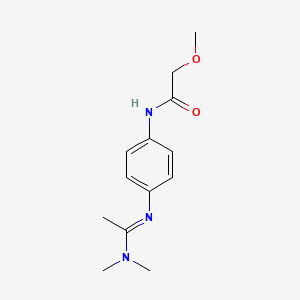

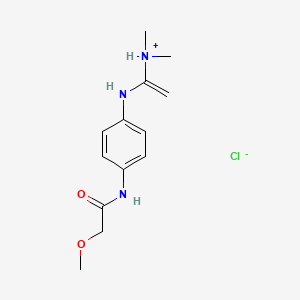

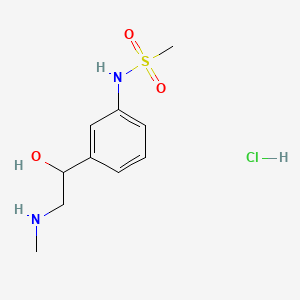

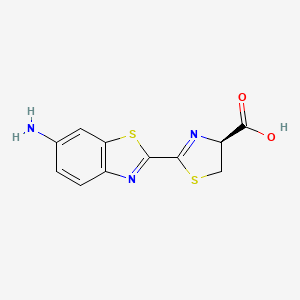

氨苄青霉素基-D-苯甘氨酸是氨苄青霉素三水合物的潜在杂质 {svg_1}. 它是在氨苄青霉素三水合物的制备过程中产生的,其中氨苄青霉素的羧酸与D-苯甘氨酸酰胺化生成氨苄青霉素基-D-苯甘氨酸 {svg_2}. 从市售原料开发了一种简便的合成工艺来制备这些杂质 {svg_3}.

抗生素研究

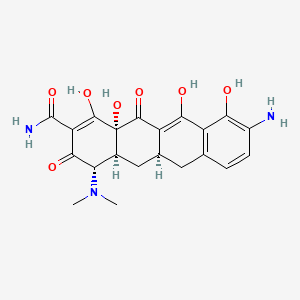

氨苄青霉素,氨苄青霉素基-D-苯甘氨酸的来源,是一种半合成的青霉素类抗生素,对微生物具有广谱活性 {svg_4}. 它是使用最广泛的β-内酰胺类抗生素之一,用于治疗感染引起的疾病 {svg_5}.

酶促合成

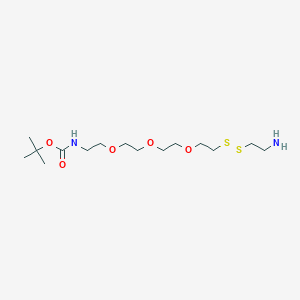

氨苄青霉素三水合物的酶促合成,其中涉及氨苄青霉素基-D-苯甘氨酸作为潜在的杂质,是一种悬浮液到悬浮液的反应 {svg_6}. 此过程减少了β-内酰胺核心与由D-苯甘氨酸甲酯表示的酰化剂之间的缩合时间 {svg_7}.

药物研究中的杂质测定

氨苄青霉素基-D-苯甘氨酸,作为氨苄青霉素的杂质,在药物研究中非常重要,特别是在使用高效液相色谱 (HPLC) 等技术测定氨苄青霉素杂质方面 {svg_8}.

药物开发和质量控制

氨苄青霉素基-D-苯甘氨酸作为氨苄青霉素中的杂质,在药物开发和质量控制中至关重要 {svg_9}. 了解和控制这些杂质对于确保最终药物产品的安全性和有效性至关重要 {svg_10}.

对抗β-内酰胺类抗生素抗药机制的研究

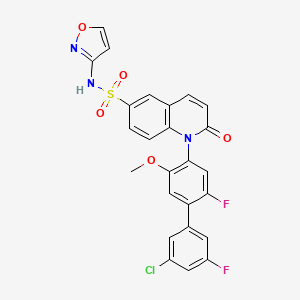

氨苄青霉素通常与克拉维酸联合使用,克拉维酸是微生物作为对抗β-内酰胺类抗生素抗药机制产生的β-内酰胺酶的抑制剂 {svg_11}. 对氨苄青霉素基-D-苯甘氨酸(作为氨苄青霉素的成分)的研究有助于理解这些抗药机制。

作用机制

Target of Action

Ampicillin EP Impurity E, also known as Ampicillinyl-D-phenylglycine, primarily targets bacterial cell-wall synthesis . It acts on the transpeptidases located on the inner surface of the bacterial cell membrane . These enzymes play a crucial role in the cross-linking of the peptidoglycan chains to form the bacterial cell wall .

Mode of Action

Ampicillin EP Impurity E inhibits the action of transpeptidases, thereby preventing the cross-linking of the peptidoglycan chains . This inhibition disrupts the bacterial cell wall synthesis, leading to cell lysis and death . The compound’s action can be counteracted by β-lactamase, an enzyme produced by some bacteria as a resistance mechanism . β-lactamase cleaves the β-lactam ring of Ampicillin, rendering it inactive .

Biochemical Pathways

The primary biochemical pathway affected by Ampicillin EP Impurity E is the bacterial cell wall synthesis pathway . By inhibiting the transpeptidases, the compound prevents the formation of the peptidoglycan layer, which provides structural integrity to the bacterial cell wall . The downstream effect of this inhibition is the disruption of cell wall synthesis, leading to bacterial cell lysis .

Result of Action

The primary result of Ampicillin EP Impurity E’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, thereby helping in the treatment of bacterial infections .

属性

IUPAC Name |

(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5S/c1-24(2)18(20(30)26-16(23(32)33)14-11-7-4-8-12-14)28-21(31)17(22(28)34-24)27-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,30)(H,27,29)(H,32,33)/t15-,16-,17-,18+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAAMYOCWYQYDF-OSAVLUCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)NC(C4=CC=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)N[C@H](C4=CC=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00153005 | |

| Record name | Ampicillinyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207726-28-0 | |

| Record name | Ampicillinyl-D-phenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207726280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ampicillinyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPICILLINYL-D-PHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7811RA358Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。